molecular formula C24H25N3O B5402716 1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine

1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine

Cat. No. B5402716
M. Wt: 371.5 g/mol
InChI Key: VOBQLHPGXJPHGM-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine, also known as MAP-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in regulating glucose and lipid metabolism. Additionally, 1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine has been shown to modulate the activity of ion channels and receptors in the nervous system.
Biochemical and Physiological Effects:
1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and stroke. Additionally, 1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine has been shown to have anti-tumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine in lab experiments is its high purity and yield. The synthesis process has been optimized to produce a consistent product. Additionally, 1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine has been extensively studied in preclinical models, providing a wealth of information on its potential therapeutic effects. However, one limitation of using 1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine is its limited solubility in aqueous solutions, which may impact its bioavailability and efficacy.

Future Directions

There are several future directions for research on 1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate its anti-tumor effects and potential use in cancer therapy. Another area of interest is the development of more efficient synthesis methods to improve the yield and purity of 1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine. Finally, the development of novel formulations to improve its solubility and bioavailability may enhance its therapeutic potential.

Synthesis Methods

1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine can be synthesized through a multi-step process involving the reaction of piperidine with 4-methylphenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with acryloyl chloride to form 1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine. The synthesis process has been optimized to yield high purity and yield of the final product.

Scientific Research Applications

1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. 1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine has also been investigated for its potential in treating various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

(Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O/c1-19-10-12-20(13-11-19)24-21(14-15-23(28)26-16-6-3-7-17-26)18-27(25-24)22-8-4-2-5-9-22/h2,4-5,8-15,18H,3,6-7,16-17H2,1H3/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBQLHPGXJPHGM-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)N3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)N3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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